N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea
Description
N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea is a structurally complex urea derivative featuring:
- A urea core (-N-C(=O)-N-), a common pharmacophore in medicinal and agrochemical agents.
- A 4-(4-morpholinyl)-2-pyridinyl substituent, which introduces a heterocyclic amine moiety known to enhance solubility and bioavailability.
- A 4-(hydroxy(oxido)amino)phenyl group, a rare functional group combining hydroxylamine and nitroso redox-active properties.
Properties
CAS No. |
75291-65-5 |
|---|---|
Molecular Formula |
C22H21N5O4 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylpyridin-2-yl)-3-(4-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C22H21N5O4/c28-22(24-17-6-8-19(9-7-17)27(29)30)26(18-4-2-1-3-5-18)21-16-20(10-11-23-21)25-12-14-31-15-13-25/h1-11,16H,12-15H2,(H,24,28) |
InChI Key |
LCFJSUBDIUBTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the morpholine ring is introduced through a nucleophilic substitution reaction.
Introduction of the nitrophenyl group: The nitrophenyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Formation of the phenylurea moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where the morpholine group can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Immunomodulatory Effects
Preliminary studies suggest that N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea exhibits significant immunomodulatory properties. It has been identified as a potential small molecule immunoadjuvant, enhancing immune responses when used alongside therapeutic agents. Its ability to interact with immune cells could lead to improved therapeutic outcomes in various diseases, including cancers and autoimmune disorders .
Anticancer Potential
Research indicates that the compound may possess anticancer properties. Its structural components allow it to target specific pathways involved in tumor growth and proliferation. The presence of the hydroxy(oxido)amino group may play a crucial role in mediating these effects by influencing cellular signaling pathways .
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes. These methods typically involve the reaction of precursor compounds under controlled conditions to yield the desired product. Understanding these pathways is essential for scaling up production for research and therapeutic applications .
Drug Development
The compound's unique properties make it a candidate for drug development, particularly in creating novel therapeutic agents that can modulate immune responses or target cancer cells. Its effectiveness as an immunoadjuvant opens avenues for enhancing vaccine efficacy and treatment protocols .
Biochemical Studies
Due to its ability to interact with various biological targets, this compound can be utilized in biochemical studies aimed at understanding cellular mechanisms and disease pathways. This could lead to the identification of new biomarkers or therapeutic targets .
Mechanism of Action
The mechanism of action of 1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Urea Derivatives: The target compound shares the urea backbone with forchlorfenuron and N-(4-(5-Bromo-pyrimidin-2-yloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea, both used in agrochemicals. However, its morpholinylpyridine and hydroxy(oxido)aminophenyl groups distinguish it structurally, likely altering target specificity and solubility compared to simpler chloro- or bromo-substituted analogs .
Morpholinyl-Containing Compounds: Morpholinyl groups (e.g., in N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline) are known to enhance solubility and metabolic stability. The target compound’s morpholinylpyridine moiety may similarly improve pharmacokinetics compared to non-morpholinyl analogs .
Hydroxy(oxido)amino Group: This group is structurally akin to N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide, where it may act as a hydrogen bond donor/acceptor or participate in redox cycling. Such properties could make the target compound useful in oxidative stress-related therapies or catalysis .
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The target compound’s higher molecular weight (~480) compared to forchlorfenuron (247.7) suggests increased structural complexity, which may impact bioavailability or synthesis yield.
- Morpholinylpyridine substituents likely enhance solubility relative to chlorophenyl or bromopyrimidine groups, as seen in analogs with melting points <300°C .
Biological Activity
1. Overview
This compound, with the molecular formula , is characterized by its unique structural features, including a hydroxy(oxido)amino group and morpholinyl-pyridinyl moieties. These structural elements suggest potential applications in pharmacology, particularly in oncology and antimicrobial research, due to their ability to interact with biological targets such as enzymes and DNA .
The biological activity of this compound is hypothesized to arise from:
- Enzyme inhibition : The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Oxidative stress modulation : The hydroxy(oxido)amino group may participate in redox reactions, influencing oxidative stress pathways.
- DNA binding : The aromatic systems and nitrogen-containing heterocycles may intercalate into DNA, disrupting replication or transcription processes .
3. Antitumor Activity
Preliminary studies suggest that derivatives with similar structures exhibit antitumor properties. For example:
- Compounds containing the morpholinyl-pyridinyl structure have shown cytotoxic effects against human cancer cell lines such as pancreatic and gastric cancers through apoptosis induction .
- The hydroxy(oxido)amino group may enhance reactive oxygen species (ROS) production, leading to cancer cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Pancreatic (Patu8988) | ~15 | ROS-mediated apoptosis |
| Gastric (SGC7901) | ~12 | DNA intercalation |
4. Antimicrobial Potential
The compound's structure suggests potential antimicrobial activity:
- Nitrogen-based heterocycles like pyridine and morpholine are known to disrupt bacterial cell wall synthesis or protein function.
- Hydroxy(oxido)amino groups may generate oxidative stress in microbial cells, leading to their death.
Further in vitro assays are required to confirm these properties.
Case Study 1: Structural Analogues
Research on structurally related compounds (e.g., N-phenylbenzamide derivatives) has demonstrated significant antiviral activity against Enterovirus 71 (EV71):
- IC50 values ranged from 5.7 µM to 18 µM depending on the strain tested.
- Cytotoxicity was significantly lower than standard antiviral agents, suggesting a favorable therapeutic index .
Case Study 2: Copper Complexes
Copper complexes of similar ligands showed potent antitumor activity against several cancer cell lines. This supports the hypothesis that the urea-based ligand system contributes to cytotoxicity by enhancing metal chelation and ROS generation .
6. Limitations and Future Directions
While promising, the biological activity of this compound requires further validation:
- In vitro assays for specific enzyme inhibition or DNA interaction.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce side effects.
Summary Table: Key Properties
| Property | Details |
|---|---|
| Molecular Formula | |
| Potential Applications | Antitumor, Antimicrobial |
| Mechanisms | Enzyme inhibition, ROS modulation, DNA binding |
| Experimental Evidence | Cytotoxicity against cancer cells; antiviral activity in analogues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
